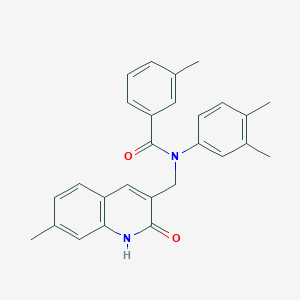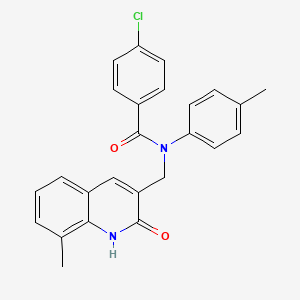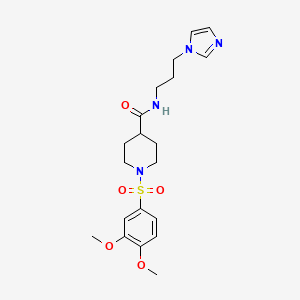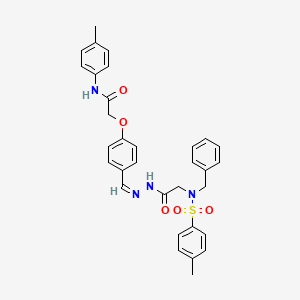
N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide, also known as EHPQMB, is a synthetic compound that has been widely studied for its potential use in various scientific research applications. The compound is a benzamide derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
The mechanism of action of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide is not fully understood, but studies have suggested that the compound may act by inhibiting certain enzymes or proteins involved in cell proliferation and survival. For example, N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide has been found to exhibit a range of other biochemical and physiological effects. For example, studies have shown that the compound can inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide has also been found to exhibit antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One advantage of using N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. Additionally, the compound has been found to exhibit a range of biochemical and physiological effects, making it a versatile tool for scientific research. One limitation of using N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are many potential future directions for research on N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide. One area of interest is in the development of new cancer therapies based on the compound's anti-cancer properties. Another potential direction is in the development of new antibiotics based on the compound's ability to inhibit the growth of bacteria and fungi. Additionally, further research is needed to fully understand the mechanism of action of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide and its potential use in the treatment of oxidative stress-related diseases.
合成方法
The synthesis of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide involves a multi-step process that begins with the reaction of 4-ethoxyaniline with 3,4,5-trimethoxybenzoyl chloride to form the intermediate product, N-(4-ethoxyphenyl)-3,4,5-trimethoxybenzamide. This intermediate is then reacted with 2-hydroxy-3-(chloromethyl)quinoline to yield the final product, N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide.
科学研究应用
N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide has been studied for its potential use in a variety of scientific research applications. One area of interest is in the field of cancer research, where the compound has been found to exhibit anti-cancer properties. Studies have shown that N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide can induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for the development of new cancer therapies.
属性
IUPAC Name |
N-(4-ethoxyphenyl)-3,4,5-trimethoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O6/c1-5-36-22-12-10-21(11-13-22)30(17-20-14-18-8-6-7-9-23(18)29-27(20)31)28(32)19-15-24(33-2)26(35-4)25(16-19)34-3/h6-16H,5,17H2,1-4H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHBDBUPDBEJBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7691104.png)


![N-(benzo[d][1,3]dioxol-5-yl)-3-(4-(N-(tert-butyl)sulfamoyl)phenyl)propanamide](/img/structure/B7691123.png)

![2-(4-bromophenylsulfonamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B7691145.png)



![3-chloro-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7691172.png)
